molecular formula C7H5BrO3 B2694416 2-Bromo-3,4-dihydroxybenzaldehyde CAS No. 4815-97-8

2-Bromo-3,4-dihydroxybenzaldehyde

Cat. No. B2694416
CAS RN: 4815-97-8
M. Wt: 217.018
InChI Key: QVOCITAVBWSYRN-UHFFFAOYSA-N
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Description

“2-Bromo-3,4-dihydroxybenzaldehyde” is a chemical compound with the molecular formula C7H5BrO3 . It is a derivative of benzaldehyde, which is a type of phenolic aldehyde .


Synthesis Analysis

The synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases can be achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) .


Molecular Structure Analysis

The molecular structure of “2-Bromo-3,4-dihydroxybenzaldehyde” consists of a benzene ring substituted with two hydroxyl groups, one bromine atom, and one aldehyde group .


Chemical Reactions Analysis

2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions. It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .

Scientific Research Applications

Anti-Allergic Effects

Light-Emitting Electrochemical Cells (LECs)

BDB serves as a reactant for synthesizing copolymers containing poly(p-phenylenevinylene) chromophores. These copolymers find application in LECs, which are promising for next-generation displays and lighting technologies .

Anti-Cancer Potential

BDB derivatives, including 5-bromo-3-(ethoxymethyl)-1,2-benzenediol, exhibit anti-cancer activity against human colon cancer cells. Further research is needed to explore their mechanisms of action .

Diabetic Retinal Stabilization

In diabetic retinopathy, BDB stabilizes endothelial cell tight junctions by inhibiting NF-κB phosphorylation. It also protects retinal ganglion cells against apoptotic cell death induced by high glucose, maintaining retinal structure and restoring neurovascular function .

Anti-Inflammatory Properties

BDB shows anti-inflammatory effects in atopic dermatitis mouse models and inhibits UVB-induced oxidative stress in rat vibrissa hair follicles and dermal papilla cells (DPCs). Its potential role in regulating hair growth warrants further investigation .

Other Applications

While the above applications are well-documented, BDB’s diverse bioactivities suggest potential in other areas, such as diabetes management and inflammation control .

Mechanism of Action

While the exact mechanism of action for “2-Bromo-3,4-dihydroxybenzaldehyde” is not clear, similar compounds like “5-Bromo-3,4-dihydroxybenzaldehyde” have been found to modulate anagen signaling by activating Wnt/β-catenin and autophagy pathways and inhibiting the TGF-β pathway in Dermal Papilla Cells .

Safety and Hazards

The safety data sheet for a similar compound, “3,4-Dihydroxybenzaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “2-Bromo-3,4-dihydroxybenzaldehyde” are not available, research on similar compounds like “5-Bromo-3,4-dihydroxybenzaldehyde” and “3-Bromo-4,5-dihydroxybenzaldehyde” suggest potential applications in protecting keratinocytes from damages .

properties

IUPAC Name

2-bromo-3,4-dihydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOCITAVBWSYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4-dihydroxybenzaldehyde

CAS RN

4815-97-8
Record name 2-bromo-3,4-dihydroxybenzaldehyde
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